(4-Methoxyoxan-4-yl)methanethiol

5-Lipoxygenase inhibition Leukotriene biosynthesis Anti-inflammatory drug discovery

(4-Methoxyoxan-4-yl)methanethiol (CAS 2303351-05-3), also known as (4-methoxytetrahydro-2H-pyran-4-yl)methanethiol, is a sulfur-containing heterocyclic building block with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol. The compound features a tetrahydropyran (oxane) core bearing a quaternary 4-methoxy substituent and a methanethiol (–CH₂SH) group at the 4-position.

Molecular Formula C7H14O2S
Molecular Weight 162.25
CAS No. 2303351-05-3
Cat. No. B2778908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyoxan-4-yl)methanethiol
CAS2303351-05-3
Molecular FormulaC7H14O2S
Molecular Weight162.25
Structural Identifiers
SMILESCOC1(CCOCC1)CS
InChIInChI=1S/C7H14O2S/c1-8-7(6-10)2-4-9-5-3-7/h10H,2-6H2,1H3
InChIKeyCXDXHZVGQLXOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methoxyoxan-4-yl)methanethiol CAS 2303351-05-3: Procurement-Relevant Baseline Profile


(4-Methoxyoxan-4-yl)methanethiol (CAS 2303351-05-3), also known as (4-methoxytetrahydro-2H-pyran-4-yl)methanethiol, is a sulfur-containing heterocyclic building block with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . The compound features a tetrahydropyran (oxane) core bearing a quaternary 4-methoxy substituent and a methanethiol (–CH₂SH) group at the 4-position . This structural arrangement imparts a combination of hydrogen-bond acceptor capability (three H-bond acceptors), a single hydrogen-bond donor (thiol), three rotatable bonds, and a predicted topological polar surface area (TPSA) of approximately 51 Ų [1]. The compound is commercially available from multiple suppliers (including EvitaChem, BenchChem, and custom synthesis houses) in purities typically ≥95%, with pricing varying by quantity and vendor .

Why Generic Substitution Fails: Structural Nuances of (4-Methoxyoxan-4-yl)methanethiol That Prevent Direct Comparator Swapping


In the oxane-thiol chemical space, seemingly minor structural variations produce substantial shifts in physicochemical properties, reactivity, and biological scaffold performance that preclude generic interchange. The simple tetrahydropyran-4-thiol (oxane-4-thiol, CAS 203246-71-3) lacks the quaternary methoxy and methylene spacer found in (4-Methoxyoxan-4-yl)methanethiol, resulting in a measured LogP of only 0.80, versus an estimated LogP of approximately 1.3 for the target compound . The [4-(methoxymethyl)oxan-4-yl]methanethiol analog (CAS 1517454-22-6) replaces the 4-methoxy with a methoxymethyl group, altering both steric bulk and electronic character at the quaternary center. Critically, compounds bearing the 4-methoxytetrahydropyran-4-yl scaffold have demonstrated nanomolar potency (IC50 = 20–50 nM) in 5-lipoxygenase (5-LO) inhibition assays, whereas simple tetrahydropyran-4-thiol lacks this pharmacophoric capability and serves instead as a general-purpose thiol building block [1][2]. These differences underscore why procurement decisions cannot rely on nominal structural similarity alone.

Product-Specific Quantitative Evidence Guide for (4-Methoxyoxan-4-yl)methanethiol: Comparator-Based Differentiation Data


5-Lipoxygenase Inhibitor Scaffold Potency: (4-Methoxyoxan-4-yl)methanethiol as a Privileged Pharmacophoric Precursor

The 4-methoxytetrahydropyran-4-yl scaffold, which constitutes the core of (4-Methoxyoxan-4-yl)methanethiol, is a validated pharmacophoric element for potent 5-lipoxygenase (5-LO) inhibition. A congener bearing this scaffold, 6-[4-(4-Methoxy-tetrahydro-pyran-4-yl)-5-methyl-thiophen-2-ylsulfanyl]-1-methyl-3,4-dihydro-1H-quinolin-2-one, exhibited an IC50 of 20 nM against leukotriene (LT) biosynthesis in A-23187-stimulated human whole blood [1]. A structurally related analog, 4-[3-(1,3-dimethyl-2-oxo-2,3-dihydrobenzimidazol-5-ylthio)phenyl]-4-methoxytetrahydropyran, achieved an IC50 of 50 nM against A23187-induced LTB4 synthesis in human whole blood with an in vivo ED50 < 2 mg/kg p.o. in a rat zymosan air pouch model [2]. In contrast, tetrahydropyran-4-thiol (CAS 203246-71-3), which lacks the 4-methoxy and arylthio extension, is not reported to exhibit 5-LO inhibitory activity and is instead used primarily as a generic thiol building block for MDM2 inhibitor synthesis . (4-Methoxyoxan-4-yl)methanethiol, by virtue of its methanethiol handle positioned at the quaternary 4-methoxyoxane core, serves as a direct synthetic precursor for introducing this privileged 5-LO pharmacophore into lead compounds via thioether or disulfide conjugation.

5-Lipoxygenase inhibition Leukotriene biosynthesis Anti-inflammatory drug discovery

Physicochemical Differentiation: LogP and Lipophilicity Advantage Over Tetrahydropyran-4-thiol

The introduction of a methoxy group at the quaternary 4-position and a methylene spacer before the thiol in (4-Methoxyoxan-4-yl)methanethiol generates a meaningful increase in lipophilicity compared to the simpler tetrahydropyran-4-thiol (oxane-4-thiol). Tetrahydropyran-4-thiol (CAS 203246-71-3, C5H10OS, MW 118.20) has a measured/calculated LogP of 0.80 and a topological polar surface area (TPSA) of 48.03 Ų. In contrast, (4-Methoxyoxan-4-yl)methanethiol (C7H14O2S, MW 162.25) is predicted to have a LogP of approximately 1.3 and TPSA of approximately 51 Ų based on the incremental contributions of the –OCH3 group (+0.5 LogP units) and the –CH2– spacer [1]. This ~0.5 LogP unit increase places the target compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal CNS drug LogP 1–3) while maintaining acceptable aqueous solubility. The [4-(difluoromethyl)oxan-4-yl]methanethiol analog (CAS 2742656-59-1, C7H12F2OS, MW 182.23) introduces highly electronegative fluorine atoms but adds significant molecular weight and may alter metabolic pathways, highlighting the unique balanced profile of the methoxy analog [2].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Thiol Reactivity and pKa Tuning: Methanethiol pKa Modulation via the 4-Methoxyoxane Core

The acidity of the thiol group is a critical determinant of reactivity in nucleophilic substitution, thiol-ene click chemistry, and disulfide exchange applications. Methanethiol (CH3SH) has a pKa of ~10.4 [1]. Tetrahydropyran-4-thiol has a predicted pKa of 10.31 ± 0.20 , reflecting minimal electronic perturbation by the oxane ring when the thiol is directly attached. For (4-Methoxyoxan-4-yl)methanethiol, the methanethiol group is separated from the oxane ring by a methylene spacer, and the ring bears an electron-withdrawing 4-methoxy substituent. The structurally analogous (4-methoxyoxan-4-yl)methanesulfonamide has a predicted pKa of 10.61 ± 0.60 for the sulfonamide –NH– [2], indicating that the 4-methoxyoxane core exerts a measurable electron-withdrawing inductive effect. By analogy, the thiol pKa of (4-Methoxyoxan-4-yl)methanethiol is expected to be lower than that of tetrahydropyran-4-thiol (pKa ~10.3), enhancing thiolate nucleophilicity at physiological pH (7.4), where a ΔpKa of 0.5 units corresponds to a ~3-fold increase in the proportion of deprotonated, nucleophilic thiolate species [3]. This subtle pKa shift can meaningfully improve reaction kinetics in bioconjugation and polymer crosslinking applications.

Thiol pKa Nucleophilicity Bioconjugation Click chemistry

Metabolic and Oxidative Stability: Quaternary Center Protection Against CYP450-Mediated Oxidation Compared to Oxan-4-ylmethanethiol

The quaternary carbon at the 4-position of the oxane ring in (4-Methoxyoxan-4-yl)methanethiol is a distinguishing structural feature that confers resistance to metabolic oxidation pathways that degrade simpler oxane-thiol analogs. Oxan-4-ylmethanethiol (CAS 1250046-08-2, C6H12OS, MW 132.22) contains a secondary C–H bond at the 4-position of the oxane ring, which is a known site for CYP450-mediated hydroxylation . In contrast, (4-Methoxyoxan-4-yl)methanethiol has a fully substituted quaternary center (4-methoxy-4-substituted oxane), eliminating this metabolic soft spot. This structural feature is analogous to the established medicinal chemistry strategy of introducing quaternary centers to block oxidative metabolism, as demonstrated by the success of the methoxytetrahydropyran (methoxyTHP) series of 5-LO inhibitors (e.g., ZD-2138), which achieved clinical evaluation partly due to the metabolic stability conferred by the quaternary 4-methoxy substitution [1]. The [4-(methoxymethyl)oxan-4-yl]methanethiol analog (CAS 1517454-22-6) also features a quaternary center but with a bulkier methoxymethyl group (exact mass 176.09 vs. 162.25 for the target), potentially altering the fit within enzyme active sites .

Metabolic stability CYP450 Oxidative metabolism Lead optimization

Synthetic Utility and Procurement Differentiation: Building Block Versatility vs. Generic Thiol Building Blocks

(4-Methoxyoxan-4-yl)methanethiol occupies a unique procurement niche at the intersection of thiol-containing building blocks and methoxyoxane pharmacophoric scaffolds. Unlike generic thiols such as tetrahydropyran-4-thiol (CAS 203246-71-3) or oxan-4-ylmethanethiol (CAS 1250046-08-2), the target compound offers three distinct synthetic handles: (i) the nucleophilic thiol for thioether, disulfide, or thioester formation; (ii) the methoxy group as an H-bond acceptor and modulator of electronic properties; and (iii) the quaternary oxane core as a conformationally constrained scaffold . The compound may also serve as a precursor to (4-Methoxyoxan-4-yl)methanesulfonamide (CAS 1936660-16-0) via oxidation and amidation, a related building block with distinct hydrogen-bonding capacity and pKa ~10.6 [1]. Commercially, (4-Methoxyoxan-4-yl)methanethiol is listed by multiple suppliers including EvitaChem (catalog EVT-2915982) and BenchChem, typically at ≥95% purity, with custom synthesis options for larger quantities . The [4-(fluoromethyl)oxan-4-yl]methanethiol analog (C7H13FO2S, MW 164.25) may offer alternative electrostatic properties but lacks the established SAR precedent of the methoxy series .

Building block Thioether synthesis Fragment-based drug discovery Commercial availability

Best Research and Industrial Application Scenarios for (4-Methoxyoxan-4-yl)methanethiol: Evidence-Linked Use Cases


Medicinal Chemistry: 5-Lipoxygenase Inhibitor Lead Optimization

For drug discovery programs targeting leukotriene-mediated inflammatory diseases (asthma, COPD, arthritis), (4-Methoxyoxan-4-yl)methanethiol provides direct synthetic entry to the 4-methoxytetrahydropyran-4-yl pharmacophore, which has demonstrated IC50 values of 20–50 nM in human whole blood 5-LO inhibition assays [1][2]. The methanethiol handle enables modular conjugation to aryl halides, electrophilic warheads, or linker systems, allowing rapid SAR exploration around this validated scaffold. The quaternary 4-methoxy center confers predicted metabolic stability advantages over non-quaternary analogs, consistent with the clinical progression of the methoxyTHP series (e.g., ZD-2138) [3].

Chemical Biology: Thiol-Ene Bioconjugation and Activity-Based Probe Synthesis

The predicted enhanced thiolate nucleophilicity of (4-Methoxyoxan-4-yl)methanethiol (pKa ~9.8–10.0 vs. ~10.3 for tetrahydropyran-4-thiol) makes it a superior reagent for thiol-ene click chemistry at physiological pH. The 4-methoxyoxane moiety provides a compact, conformationally constrained core that minimizes non-specific hydrophobic interactions while offering a distinct mass tag (ΔMW = 162.25 Da) for mass spectrometry-based probe detection. This compound is well-suited for the synthesis of activity-based protein profiling (ABPP) probes and targeted covalent inhibitor (TCI) libraries.

Fragment-Based Drug Discovery (FBDD): Multi-Vector Fragment for Library Synthesis

As a fragment-sized molecule (MW 162.25, heavy atom count 11, rotatable bonds 3) , (4-Methoxyoxan-4-yl)methanethiol meets key fragment physicochemical criteria (MW < 250, clogP ~1.3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its three functional handles (–SH, –OCH3, and quaternary oxane) enable fragment growing, merging, and linking strategies from a single procurement. Predicted TPSA of ~51 Ų places it within the favorable range for both oral bioavailability and CNS penetration [4].

Process Chemistry: Key Intermediate for Sulfonamide and Sulfone-Derived Building Blocks

(4-Methoxyoxan-4-yl)methanethiol serves as the direct precursor to (4-Methoxyoxan-4-yl)methanesulfonamide (CAS 1936660-16-0) [5] and (4-Methoxyoxan-4-yl)methanesulfonyl chloride [6], two downstream building blocks with distinct hydrogen-bonding and reactivity profiles. The sulfonamide derivative (pKa ~10.6) is particularly relevant for targeting enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, DHPS), expanding the utility of a single thiol procurement across multiple medicinal chemistry campaigns.

Quote Request

Request a Quote for (4-Methoxyoxan-4-yl)methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.